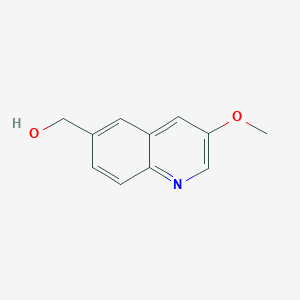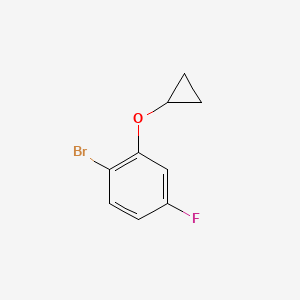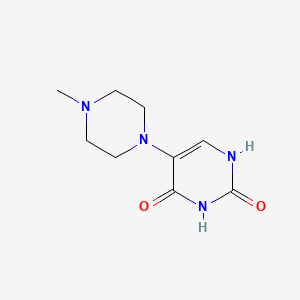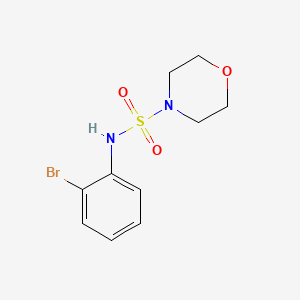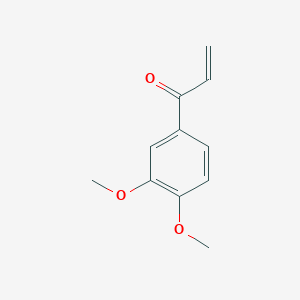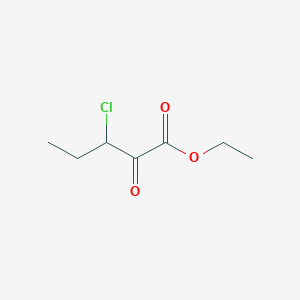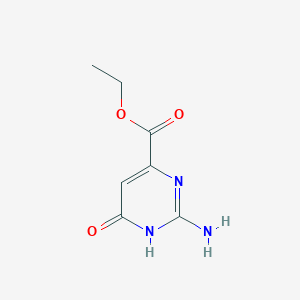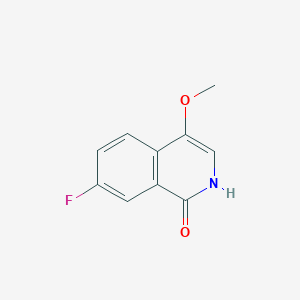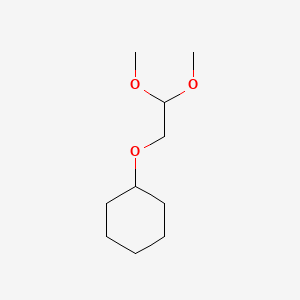![molecular formula C7H14N2O B8780664 3-[2-(Dimethylamino)ethoxy]propiononitrile CAS No. 22397-29-1](/img/structure/B8780664.png)
3-[2-(Dimethylamino)ethoxy]propiononitrile
Vue d'ensemble
Description
3-[2-(Dimethylamino)ethoxy]propiononitrile is an organic compound with the molecular formula C10H21N3O. It is known for its unique structure, which includes a nitrile group and a dimethylaminoethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethoxy]propiononitrile typically involves a series of chemical reactions. One common method includes the reaction of dimethylamine with chloroethanol to produce dimethylaminoethanol. This intermediate is then reacted with chloropropionitrile under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and advanced technologies helps in optimizing the reaction conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Dimethylamino)ethoxy]propiononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
3-[2-(Dimethylamino)ethoxy]propiononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: This compound is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]propiononitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The dimethylaminoethoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile, 3-(dimethylamino)-: This compound has a similar structure but lacks the ethoxy group.
3-[2-(dimethylamino)ethoxy]propanenitrile: This compound has a similar structure but different functional groups.
Uniqueness
3-[2-(Dimethylamino)ethoxy]propiononitrile is unique due to its combination of nitrile and dimethylaminoethoxy groups. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications .
Propriétés
Numéro CAS |
22397-29-1 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethoxy]propanenitrile |
InChI |
InChI=1S/C7H14N2O/c1-9(2)5-7-10-6-3-4-8/h3,5-7H2,1-2H3 |
Clé InChI |
MNAXYNVBGBASIG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCCC#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chlorothieno[2,3-B]pyridine-5-carboxamide](/img/structure/B8780585.png)
